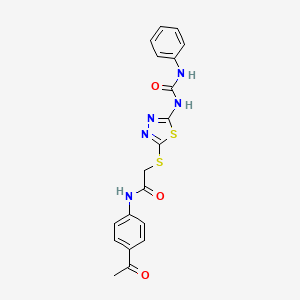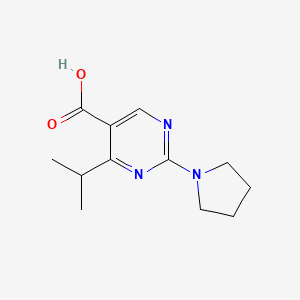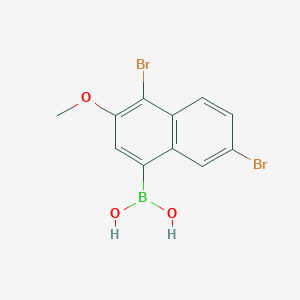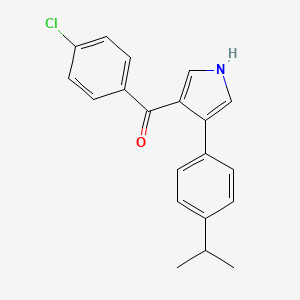
(4-Chlorophenyl)(4-(4-isopropylphenyl)-1H-pyrrol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chlorophenyl)(4-(4-isopropylphenyl)-1H-pyrrol-3-yl)methanone” is a chemical compound with the molecular formula C16H15ClO . It is also known by other names such as Benzophenone, 4-chloro-; p-Chlorobenzophenone; p-CBP; 4-Chlorobenzophenone; p-Chlorophenyl phenyl ketone; Hydroxyzine (chloro-benzophenone); Meclizine M (chloro-benzophenone); Etodroxine M (chloro-benzophenone); Buclizine M (Chlorobenzophenone) .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The exact structure is not provided in the search results.Applications De Recherche Scientifique
Novel Pyrazole Derivatives
New compounds including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one were synthesized and displayed promising antimicrobial and anticancer properties. Some compounds showcased superior anticancer activity compared to the reference drug, doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure Studies
The molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone were studied extensively. This investigation included vibrational study, DFT analysis, HOMO-LUMO energy distribution, Molecular Electrostatic Potential (MEP) mapping, and antimicrobial activity assessment. The molecule demonstrated antibacterial and antifungal effects (Sivakumar et al., 2021).
One-Pot Synthesis Methods
Efficient one-pot synthetic procedures were developed for compounds like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, utilizing economical methods for the synthesis of pyrrole derivatives with good yields. This methodological advancement facilitates the synthesis of these complex molecules (Kaur & Kumar, 2018).
Microwave Assisted Synthesis for Antiinflammatory and Antibacterial Agents
Novel Pyrazoline derivatives were synthesized using both conventional and microwave irradiation methods, with the latter showing advantages in yield, environmental friendliness, and reaction times. Compounds demonstrated significant in vivo antiinflammatory and in vitro antibacterial activity, suggesting their potential as antiinflammatory and antibacterial agents (Ravula et al., 2016).
Safety and Hazards
A related compound, 4-Chlorophenyl isocyanate, is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye damage, is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(4-propan-2-ylphenyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-13(2)14-3-5-15(6-4-14)18-11-22-12-19(18)20(23)16-7-9-17(21)10-8-16/h3-13,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUUANSEOZXMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

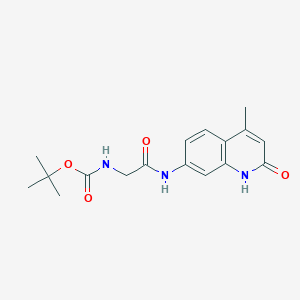
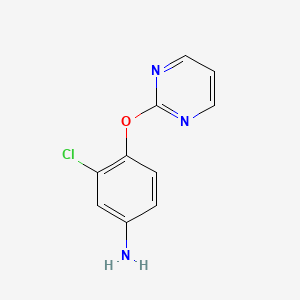
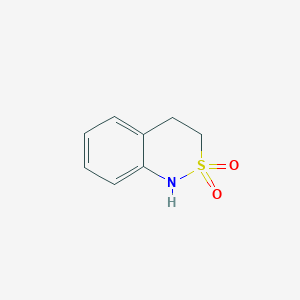
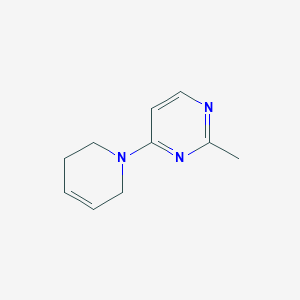
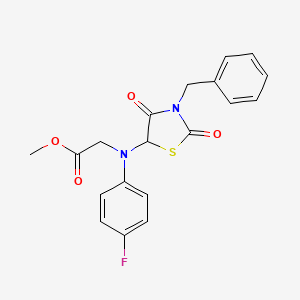
![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2614050.png)
